molecular formula C5H12ClOP B3051920 [(Chloromethyl)(ethyl)phosphoryl]ethane CAS No. 37016-54-9

[(Chloromethyl)(ethyl)phosphoryl]ethane

Cat. No. B3051920
CAS RN: 37016-54-9
M. Wt: 154.57 g/mol
InChI Key: GETIAASJCRSGDZ-UHFFFAOYSA-N
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Description

“[(Chloromethyl)(ethyl)phosphoryl]ethane” is a chemical compound with the molecular formula C5H12ClOP . It has a molecular weight of 154.57 g/mol . This product is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of ethers like “[(Chloromethyl)(ethyl)phosphoryl]ethane” can be achieved through several methods. One of the most common methods is the Williamson ether synthesis, which involves an S N 2 reaction of an alkoxide ion with a primary alkyl halide . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .


Chemical Reactions Analysis

Ethers, like “[(Chloromethyl)(ethyl)phosphoryl]ethane”, are usually prepared from alcohols or their conjugate bases . The Williamson ether synthesis is a common method, which involves an S N 2 reaction of an alkoxide ion with a primary alkyl halide .

Scientific Research Applications

Synthesis and Preparation

From Halogenophosphines and Organometallic Reagents: The most widely-used method involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach yields various tertiary phosphines, such as dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine, and 1,2-bis(dialkylphosphino)benzenes. Additionally, Grignard reagents have been applied to synthesize tris(2-methoxy-5-vinylphenyl)phosphine, 2-(2’-di-tert-butylphosphinophenyl)-1-methylindole, and other intriguing ligands .

Reactivity and Applications

Cobalt-Catalyzed Reductive Alkylation: Tailor-made Triphos ligands, obtained from [(Chloromethyl)(ethyl)phosphoryl]ethane derivatives, enhance the efficiency of cobalt catalysts for reductive alkylation of anilines with carboxylic acids .

Hydrolysis Studies

The presence of chloromethyl or dichloromethyl substituents in phosphinates (e.g., diethyl alkyl-, chloromethyl-, and dichloromethylphosphonates) affects their hydrolysis rates .

Safety and Hazards

The safety data sheet for a similar compound, Chloromethyl ethyl ether, indicates that it is highly flammable and suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . These hazards may also apply to “[(Chloromethyl)(ethyl)phosphoryl]ethane”, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

1-[chloromethyl(ethyl)phosphoryl]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETIAASJCRSGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538050
Record name (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Chloromethyl)(ethyl)phosphoryl]ethane

CAS RN

37016-54-9
Record name (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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